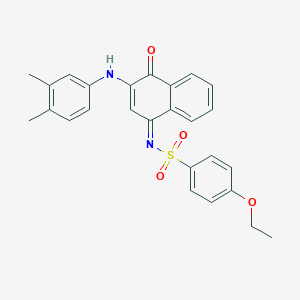
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, also known as DAS-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
作用機序
The mechanism of action of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of neural signaling and synaptic plasticity. Additionally, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the treatment of a variety of different diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide in lab experiments is its potent and selective activity against certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes. Additionally, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is relatively easy to synthesize and has a high degree of stability, which makes it a convenient compound to work with in the lab. However, one limitation of using N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
将来の方向性
There are a number of different future directions for the study of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide and related compounds. One area of research could focus on the development of new drugs based on the structure of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, with the goal of creating more potent and selective inhibitors of certain enzymes and signaling pathways. Another area of research could focus on the use of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide in combination with other drugs or therapies, in order to enhance its effectiveness in the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, and to identify additional targets for its activity.
合成法
The synthesis of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide involves the reaction of 3,4-dimethylaniline with ethyl 4-chlorobenzenesulfonate, followed by condensation with 4-hydroxy-1-naphthaldehyde. The resulting product is then treated with ammonium acetate to yield N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide.
科学的研究の応用
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been used in a number of different scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been used to study the mechanisms of neural signaling and synaptic plasticity. In drug discovery, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been used as a lead compound for the development of new drugs with similar structures and properties.
特性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-20-11-13-21(14-12-20)33(30,31)28-24-16-25(26(29)23-8-6-5-7-22(23)24)27-19-10-9-17(2)18(3)15-19/h5-16,27H,4H2,1-3H3/b28-24- |
InChIキー |
UTOGFWAFPBDMQU-COOPMVRXSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)